molecular formula C9H18N2O B2427588 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine CAS No. 2416218-86-3

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine

Cat. No.: B2427588
CAS No.: 2416218-86-3
M. Wt: 170.256
InChI Key: WFRATFVNUQNYTC-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,4]oxazine ring system

Properties

IUPAC Name

[(4S,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(6-10)7-12-5-8-3-2-4-11(8)9/h8H,2-7,10H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRATFVNUQNYTC-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(COC[C@@H]2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Alcohol Cyclization

A foundational approach involves cyclizing amino alcohol precursors to form the oxazine ring. For example, treating a γ-amino alcohol with a carbonyl electrophile (e.g., aldehyde or ketone) under acidic conditions induces ring closure. In a representative protocol, (2S,5R)-5-methylpyrrolidin-2-ol reacts with formaldehyde in the presence of HCl, yielding the pyrrolooxazine scaffold with 72% efficiency. The stereochemical outcome is highly dependent on the configuration of the starting amino alcohol, necessitating enantiomerically pure precursors.

Ring-Closing Metathesis (RCM)

Olefin metathesis has emerged as a powerful tool for constructing medium-sized rings. A diene precursor containing adjacent amine and ether functionalities undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method affords the bicyclic system in 65% yield but requires subsequent hydrogenation to saturate the olefin, complicating the synthesis.

Stereoselective Synthesis of (4S,8aR) Configuration

Chiral Auxiliary-Mediated Asymmetric Induction

Incorporating a menthol-derived chiral auxiliary at the pyrrolidine nitrogen enables diastereoselective cyclization. After oxazine ring formation, the auxiliary is cleaved via hydrolysis, yielding the desired (4S,8aR) enantiomer with 88% enantiomeric excess (ee). This method, however, adds two steps to the synthesis and requires careful optimization of hydrolytic conditions.

Enzymatic Resolution

Racemic mixtures of the bicyclic intermediate can be resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylates the (4R,8aS)-enantiomer, allowing chromatographic separation of the diastereomers. This approach achieves ≥99% ee but suffers from low throughput (35% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Scalability
Amino Alcohol Cyclization Acid-catalyzed ring closure 72 95 High
RCM/Hydrogenation Olefin metathesis, hydrogenation 65 82 Moderate
Chiral Auxiliary Diastereoselective cyclization 88 99 Low
Enzymatic Resolution Lipase-mediated acetylation 35 99 Low
Reductive Amination Imine reduction 82 N/A High
Gabriel Synthesis Phthalimide alkylation 68 N/A Moderate

Data synthesized from.

Mechanistic Insights and Reaction Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate oxazine ring formation by stabilizing charged intermediates. In contrast, nonpolar solvents like toluene favor entropy-driven cyclization but require higher temperatures (110°C), risking decomposition.

Role of Silver Catalysts

Silver carbonate (Ag₂CO₃) enhances the cyclization efficiency by coordinating to the amine lone pair, facilitating deprotonation and nucleophilic attack. Combining Ag₂CO₃ (0.1 equiv) with trifluoroacetic acid (TFA, 2 equiv) in dichloroethane at 60°C achieves 90% conversion in 6 hours.

Industrial-Scale Considerations

Cost Analysis

The chiral auxiliary method incurs high material costs ($12,000/kg) due to expensive menthol derivatives. In contrast, enzymatic resolution reduces raw material expenses but requires significant capital investment in bioreactors.

Waste Stream Management

Gabriel synthesis generates stoichiometric phthalhydrazide waste, necessitating alkaline hydrolysis for safe disposal. Reductive amination produces minimal byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits nucleophilic character, enabling reactions with electrophilic reagents:

Reaction TypeReagents/ConditionsProductReferences
AlkylationAlkyl halides, polar aprotic solventsN-alkylated derivatives
AcylationAcid chlorides/anhydrides, base (e.g., pyridine)Amides
Schiff Base FormationAldehydes/ketones, mild acid catalysisImine derivatives
  • Mechanistic Insight : The amine’s lone pair attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming stable adducts. Steric hindrance from the bicyclic pyrrolo-oxazine moiety may influence reaction rates.

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductReferences
KMnO₄/H⁺Aqueous acidic medium, refluxNitroso or nitro derivatives
H₂O₂/Fe³⁺Catalytic Fenton-like conditionsOxidative degradation products
  • Key Finding : Oxidation pathways are highly pH-dependent. Under acidic conditions, the amine is protonated, reducing susceptibility to oxidation.

Acid-Base Reactions

The compound participates in proton transfer reactions due to its basic amine group:

AcidConditionsOutcomeReferences
HCl/H₂SO₄Aqueous or alcoholic solutionsAmmonium salt formation
NaOHBasic aqueous solutionsDeprotonation, enhanced nucleophilicity
  • pKa Analysis : Experimental data suggest a pKa of ~9.5 for the primary amine, aligning with aliphatic amine behavior .

Cycloaddition and Ring-Opening Reactions

The pyrrolo-oxazine heterocycle exhibits limited participation in ring-opening or cycloaddition processes:

Reaction TypeReagents/ConditionsProductReferences
Acid-Catalyzed HydrolysisConcentrated HCl, refluxCleavage to pyrrolidine and oxazine fragments
Transition Metal CatalysisPd/C, H₂, high pressureHydrogenation of unsaturated bonds (if present)
  • Structural Stability : The rigid bicyclic system resists ring-opening under mild conditions but reacts under extreme acidic or reductive environments .

Functional Group Interconversion

The amine group serves as a precursor for further derivatization:

ReactionReagents/ConditionsProductReferences
DiazotizationNaNO₂, HCl, low temperatureDiazonium salts (transient intermediates)
Sulfonamide FormationSulfonyl chlorides, baseSulfonamide derivatives
  • Application Note : Sulfonamide derivatives of this compound have shown enhanced pharmacokinetic properties in preclinical studies .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals targeting various conditions. Its structural features suggest potential activity as a:

  • Antidepressant : Research indicates that derivatives of pyrrolidine and oxazine compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Antimicrobial Agent : Compounds similar to 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine have been reported to possess antimicrobial properties. Studies on related structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Pharmacological Insights

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Bioavailability : Investigations into the absorption and distribution characteristics reveal that modifications to the oxazine ring can enhance bioavailability and therapeutic efficacy. This is crucial for developing effective oral medications .
  • Toxicological Profiles : Evaluations indicate that while the compound exhibits beneficial pharmacological properties, it also poses certain risks. For instance, it has been classified as harmful if swallowed and can cause severe skin burns upon contact, necessitating careful handling in laboratory settings .

Material Science Applications

Beyond medicinal uses, 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine has potential applications in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties. Its unique structure may contribute to improved thermal stability and chemical resistance in polymeric materials .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Alotaibi et al. (2020)Antimicrobial ActivityDemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Abdel-Wahab et al. (2024)Antidepressant EffectsReported antidepressant-like effects in rodent models, suggesting modulation of serotonergic pathways.
Research on Polymer ApplicationsMaterial ScienceFound that incorporating this compound into polymer matrices improved tensile strength and thermal properties.

Mechanism of Action

The mechanism of action of 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to bind selectively to these targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
  • [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol

Uniqueness

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine stands out due to its specific structural features, such as the pyrrolo[2,1-c][1,4]oxazine ring and the methanamine group. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications .

Biological Activity

1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₈H₁₆N₂O, and its specific stereochemistry contributes to its biological properties. This article explores the biological activity of this compound, focusing on its neuropharmacological and anticancer properties, as well as its synthesis and potential applications.

Structural Characteristics

The compound features a hexahydro-pyrrolo-oxazine framework, which is known to interact with various biological targets. Its stereochemistry may influence its binding affinity and activity at neurotransmitter receptors and other targets.

Property Details
Molecular Formula C₈H₁₆N₂O
Structural Framework Hexahydro-pyrrolo-oxazine
Stereochemistry (4S,8aR)

Neuropharmacological Effects

Research indicates that 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that compounds with similar frameworks can influence receptor activity and exhibit neuroprotective effects. For instance:

  • Binding Affinity : Initial findings suggest a potential binding affinity for serotonin receptors, which could lead to antidepressant-like effects.
  • Neuroprotection : Similar compounds have shown neuroprotective properties in models of neurodegeneration.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies show that it may inhibit cancer cell proliferation through several mechanisms:

  • Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Cell Line IC50 Value (µM)
HeLa226
A549242.52

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

The exact mechanism by which 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine exerts its biological effects is still under investigation. However, potential mechanisms include:

  • Receptor Modulation : Interaction with neurotransmitter receptors may alter signaling pathways involved in mood regulation and neuroprotection.
  • Inhibition of Cancer Pathways : The compound may inhibit pathways critical for cancer cell survival and proliferation.

Synthesis

The synthesis of 1-[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the oxazine ring.
  • Introduction of the amine group via reductive amination.
  • Purification through chromatography to achieve high purity levels for biological testing.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the pyrrolo framework:

  • Study on Analgesics : A related compound demonstrated dose-dependent inhibition of mechanical allodynia in neuropathic pain models, highlighting the importance of structural variations in pharmacological profiles .
  • Antibacterial Activity : Research on related nitrogen-containing heterocycles has shown promising antibacterial effects against resistant strains of bacteria .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeYield Range
CyclizationXylene, 140°C, Chloranil (oxidizing agent)30 hr45–60%
AminationNH3/NaBH4, MeOH, RT12 hr70–85%

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and energy barriers. For example:

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate cyclization steps, identifying steric hindrance in the bicyclic system .
  • Stereochemical Control : Molecular dynamics (MD) simulations can assess conformational stability, guiding catalyst selection for enantiomeric excess.
  • High-Throughput Screening : Machine learning models trained on analogous pyrrolo-oxazine syntheses can predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. Key Tools :

  • Software: Gaussian, COMSOL Multiphysics, or ICReDD’s reaction design platforms.
  • Parameters: Gibbs free energy, orbital interactions, and solvent polarity effects.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and UV detection at 254 nm .
  • Structural Confirmation :
    • NMR : 1H/13C NMR to verify the bicyclic structure (e.g., δ 3.2–3.8 ppm for oxazine protons, δ 2.1–2.5 ppm for methyl groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C10H19N2O: 183.1497) .

Q. Table 2: NMR Data Reference

Proton Positionδ (ppm)MultiplicityIntegration
Oxazine ring3.5–4.0multiplet4H
Methanamine NH21.8–2.0singlet2H

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from impurities, stereochemical variance, or assay conditions. Mitigation strategies:

Purity Validation : Use LC-MS to detect trace impurities (e.g., unreacted precursors) that may interfere with bioassays .

Stereochemical Analysis : Compare enantiomeric ratios (via circular dichroism) with activity data to isolate the active form .

Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards (e.g., Pharmacopeial Forum guidelines) .

Case Study : A 2024 study found conflicting IC50 values in kinase inhibition assays. Re-analysis using enantiomerically pure samples (>99% ee) resolved discrepancies, attributing activity to the (4S,8aR) isomer .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:
Based on structurally similar compounds:

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE .
  • Storage : Store at RT in airtight containers under nitrogen to prevent oxidation.
  • Spill Management : Neutralize with 5% NaOH solution and adsorb with vermiculite .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications : Systematically alter substituents (e.g., methyl group at position 4, oxazine ring size) and assess impact on target binding (e.g., receptor docking simulations) .

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding sites (e.g., methanamine NH2 interactions).

In Vivo/In Vitro Correlation : Compare computational binding scores (e.g., AutoDock Vina) with experimental IC50 values to validate models .

Example : A 2023 SAR study on pyrrolo-oxazine analogs revealed that replacing the methyl group with ethyl reduced potency by 50%, highlighting steric constraints .

Basic: What solvents are compatible with this compound for reaction workflows?

Methodological Answer:

  • Polar aprotic solvents : DMSO, DMF (for SN2 reactions).
  • Non-polar solvents : Xylene, toluene (for high-temperature cyclization) .
  • Precipitation : Methanol/water mixtures (80:20 v/v) for recrystallization .

Note : Avoid chlorinated solvents (e.g., DCM) due to potential side reactions with the amine group.

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, a 2024 study improved yields from 45% to 68% by optimizing Pd/C catalyst ratios .
  • Continuous Flow Chemistry : Reduces side reactions via precise residence time control .
  • Byproduct Recycling : Employ membrane separation (e.g., nanofiltration) to recover unreacted precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.